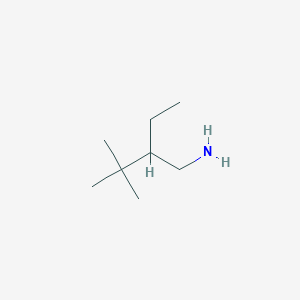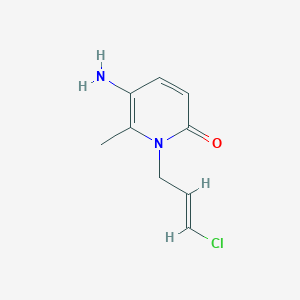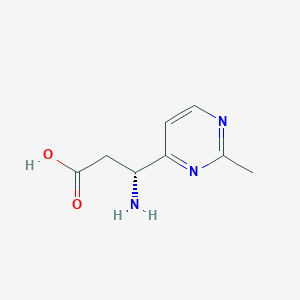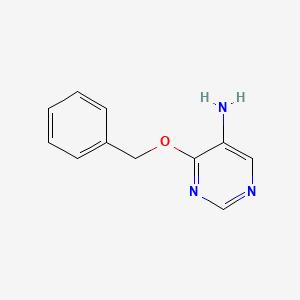
N-(6-bromo-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-chloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)-2-chloroacetamide is a synthetic organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a bromine atom at the 6th position, an oxo group at the 2nd position, and a chloroacetamide group attached to the benzodiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)-2-chloroacetamide typically involves the following steps:
Bromination: The starting material, 2,3-dihydro-1H-1,3-benzodiazole, is brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
Oxidation: The brominated intermediate is then oxidized to introduce the oxo group at the 2nd position. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Chloroacetamidation: The final step involves the reaction of the oxidized intermediate with chloroacetyl chloride in the presence of a base such as triethylamine (TEA) to form the desired compound.
Industrial Production Methods
Industrial production of N-(6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)-2-chloroacetamide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control helps in maintaining consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)-2-chloroacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroacetamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted derivatives.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo further oxidation to form more oxidized derivatives, depending on the oxidizing agents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.
Reduced Derivatives: Reduction of the oxo group leads to the formation of hydroxyl derivatives.
Oxidized Derivatives: Further oxidation can lead to the formation of more oxidized products.
Scientific Research Applications
N-(6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)-2-chloroacetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and its potential as a therapeutic agent.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of N-(6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)-2-chloroacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It affects pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications in cancer and inflammatory diseases.
Comparison with Similar Compounds
Similar Compounds
- N-(6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)-4-(methylamino)butanamide
- [(6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)carbamoyl]methyl (2E)-3-(3-methylphenyl)prop-2-enoate
Uniqueness
N-(6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)-2-chloroacetamide is unique due to the presence of the chloroacetamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
796106-59-7 |
|---|---|
Molecular Formula |
C9H7BrClN3O2 |
Molecular Weight |
304.53 g/mol |
IUPAC Name |
N-(6-bromo-2-oxo-1,3-dihydrobenzimidazol-5-yl)-2-chloroacetamide |
InChI |
InChI=1S/C9H7BrClN3O2/c10-4-1-6-7(14-9(16)13-6)2-5(4)12-8(15)3-11/h1-2H,3H2,(H,12,15)(H2,13,14,16) |
InChI Key |
BQSDSPUTOOCJPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1NC(=O)CCl)Br)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



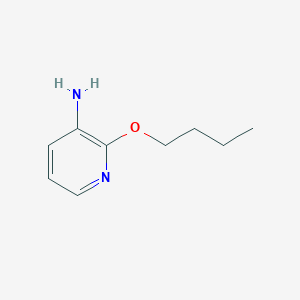


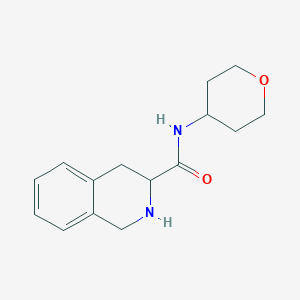
![1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13314711.png)
![2-[(4-Methoxy-4-methylpentan-2-yl)amino]butan-1-ol](/img/structure/B13314715.png)
![2-{2-[(2-Methylcyclopentyl)amino]ethoxy}ethan-1-ol](/img/structure/B13314729.png)
amine](/img/structure/B13314731.png)
